Molecular Weight & Ligand Efficiency Advantage Over 6-Chloro and 6-Bromo Analogs
In fragment-based drug discovery, lower molecular weight (MW) is a key advantage for lead optimization. The 6-fluoro compound (MW = 203.21 g/mol) has a 7.5% lower MW than the 6-chloro analog (MW = 219.67) and a 23% lower MW than the 6-bromo analog (MW = 264.12) [1][2]. This provides a superior starting point for maintaining ligand efficiency (LE) during structure-activity relationship (SAR) exploration, as every added atom will have less impact on the final molecule's compliance with Lipinski's Rule of Five. The unsubstituted analog (MW = 199.25) is lighter but lacks the beneficial electronic modulation of the halogen [3].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 203.21 g/mol |
| Comparator Or Baseline | 6-Chloro analog: 219.67 g/mol; 6-Bromo analog: 264.12 g/mol |
| Quantified Difference | 16.46 g/mol lower than 6-chloro; 60.91 g/mol lower than 6-bromo |
| Conditions | Computed by PubChem 2.2 (2025) |
Why This Matters
Prioritizing a lower molecular weight starting point is a standard, quantifiable strategy in medicinal chemistry to reduce the risk of downstream ADMET issues, making the 6-fluoro compound a more efficient scaffold than its heavier halo-analogs.
- [1] PubChem. (2025). 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one. CID 684309. View Source
- [2] PubChem. (2025). 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one. CID 708528. View Source
- [3] PubChem. (2025). 2,3,4,9-tetrahydro-1H-carbazol-1-one. CID 299369. View Source
